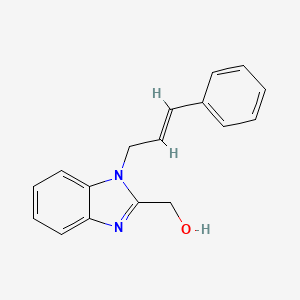

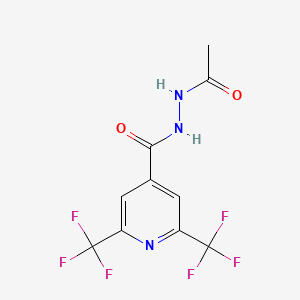

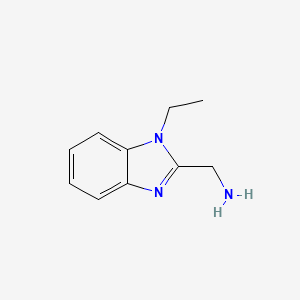

![molecular formula C16H14FN3O3 B2660506 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone CAS No. 941942-45-6](/img/structure/B2660506.png)

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone

Overview

Description

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone, also known as FMMPQ, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. FMMPQ belongs to the class of pyrido[2,3-d]pyrimidines, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-methoxypyridine to form 3-(4-fluorobenzyl)-5-methoxy-2-amino-pyridine. This intermediate is then reacted with 2,4-dichloro-3-methyl-5-hydroxy-6-(trifluoromethyl)pyrimidine to form the final product.

Starting Materials

4-fluorobenzaldehyde, 2-amino-3-methoxypyridine, 2,4-dichloro-3-methyl-5-hydroxy-6-(trifluoromethyl)pyrimidine

Reaction

Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-methoxypyridine in the presence of a base such as potassium carbonate to form 3-(4-fluorobenzyl)-5-methoxy-2-amino-pyridine., Step 2: Reaction of 3-(4-fluorobenzyl)-5-methoxy-2-amino-pyridine with 2,4-dichloro-3-methyl-5-hydroxy-6-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate and a catalyst such as palladium on carbon to form 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone.

Mechanism Of Action

The mechanism of action of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also interfere with the function of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been shown to possess anti-inflammatory and anti-viral properties. It may also have neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage.

Advantages And Limitations For Lab Experiments

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. It also exhibits potent cytotoxicity against cancer cells, making it a useful tool for studying cancer biology. However, 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. It also has limited solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone. One area of interest is the development of more efficient synthesis methods that can produce 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone in larger quantities and with higher purity. Another area of research is the identification of the precise mechanism of action of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone, which could provide insights into its anti-cancer activity and potential therapeutic applications. Additionally, there is interest in exploring the potential of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone as a treatment for other diseases, such as viral infections and neurodegenerative disorders.

Scientific Research Applications

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor activity of 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone in mouse models of cancer.

properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3/c1-19-14-13(12(23-2)7-8-18-14)15(21)20(16(19)22)9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKMXCYUMIODMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326954 | |

| Record name | 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |

CAS RN |

941942-45-6 | |

| Record name | 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

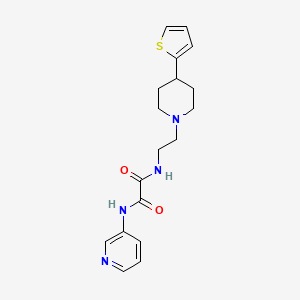

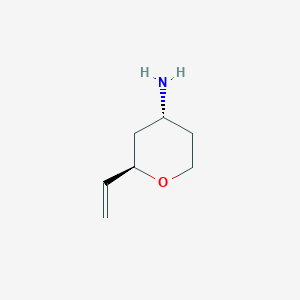

![2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2660434.png)

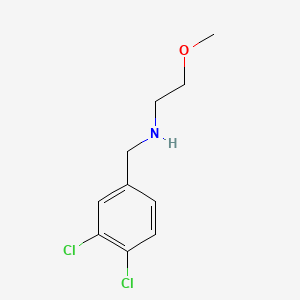

![4-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2660441.png)

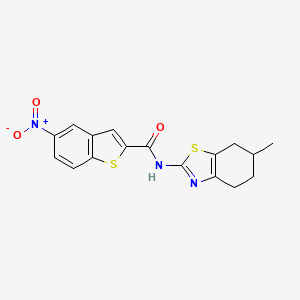

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2660443.png)